molecular formula C19H22N2O3 B252635 N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B252635
M. Wt: 326.4 g/mol
InChI Key: YGVHUYNIAZPVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide, commonly known as MDMA, is a synthetic psychoactive drug that is commonly used as a recreational drug. MDMA is a member of the amphetamine family, and its chemical structure is similar to both amphetamines and hallucinogens. Although MDMA is commonly used as a recreational drug, it has also been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

MDMA works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is a neurotransmitter that is involved in mood regulation, and its increased levels are thought to be responsible for the feelings of euphoria and empathy that are commonly associated with MDMA use. Dopamine is a neurotransmitter that is involved in the reward system of the brain, and its increased levels are thought to be responsible for the reinforcing effects of MDMA. Norepinephrine is a neurotransmitter that is involved in the fight-or-flight response, and its increased levels are thought to be responsible for the stimulant effects of MDMA.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. In addition to increasing the levels of serotonin, dopamine, and norepinephrine in the brain, MDMA also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses or when combined with other drugs.

Advantages and Limitations for Lab Experiments

MDMA has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in pure form. Another advantage is that it has a well-understood mechanism of action, which makes it useful for studying the effects of neurotransmitters in the brain. However, one limitation is that it is a controlled substance and can only be used in lab experiments with the appropriate permits and approvals. Another limitation is that its effects on the brain are complex and not fully understood, which makes it difficult to interpret the results of lab experiments.

Future Directions

There are a number of future directions for research on MDMA. One direction is to continue studying its potential therapeutic applications, particularly in the treatment of PTSD. Another direction is to study the long-term effects of MDMA use on the brain and body. Additionally, researchers could investigate the effects of MDMA on different populations, such as adolescents or individuals with pre-existing mental health conditions. Finally, researchers could explore the potential use of MDMA in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

MDMA is synthesized by the reaction of safrole with hydrochloric acid, followed by the addition of methylamine and formaldehyde. This reaction results in the formation of MDA, which is then converted to MDMA through a process called N-methylation. The final product is a white crystalline powder that is typically taken orally in pill form.

Scientific Research Applications

MDMA has been the subject of scientific research due to its potential therapeutic applications. In the 1970s, MDMA was used in psychotherapy sessions to treat patients with anxiety and other mental health disorders. More recently, MDMA has been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD). Clinical trials have shown that MDMA-assisted psychotherapy can significantly reduce the symptoms of PTSD in patients who have not responded to other treatments.

properties

Product Name

N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H22N2O3/c1-4-21(5-2)15-7-8-16(13(3)10-15)20-19(22)14-6-9-17-18(11-14)24-12-23-17/h6-11H,4-5,12H2,1-3H3,(H,20,22)

InChI Key

YGVHUYNIAZPVMQ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C

solubility

5.4 [ug/mL]

Origin of Product

United States

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